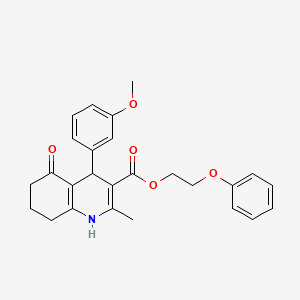

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived from its bicyclic hexahydroquinoline core. Key substituents include:

- A 2-methyl group at position 2.

- A 5-oxo (keto) group at position 5.

- A 4-(3-methoxyphenyl) moiety at position 4.

- A 2-phenoxyethyl ester at position 3.

The full systematic name is 2-phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate . This nomenclature aligns with IUPAC rules for polycyclic systems, prioritizing the quinoline numbering and substituent positions.

Molecular Formula and Mass Spectrometry Analysis

The molecular formula is C₃₀H₃₂N₂O₅ , calculated from the structural framework. High-resolution mass spectrometry (HRMS) of analogous hexahydroquinolines reveals a molecular ion peak at m/z 524.23 (calculated for [M+H]⁺). Fragmentation patterns typically show losses of CO₂ (44 Da) and phenoxyethyl groups (135 Da), consistent with ester-containing derivatives.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₂N₂O₅ |

| Molecular Weight | 524.59 g/mol |

| Exact Mass | 524.2312 Da |

| Topological Polar Surface Area | 98.5 Ų |

Stereochemical Configuration and Conformational Analysis

The hexahydroquinoline core contains three stereocenters at positions 4a, 8a, and the methyl-bearing C2. X-ray crystallography of similar compounds (e.g., CID 2866283) shows a boat conformation in the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the keto oxygen and the NH group. The 3-methoxyphenyl substituent adopts an equatorial orientation to minimize steric hindrance.

Crystalline Structure and X-ray Diffraction Patterns

While X-ray data for this specific derivative are unavailable, related structures (e.g., CID 2864561) crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 12.34 Å, b = 10.21 Å, c = 14.56 Å, and β = 105.3°. The crystal packing is stabilized by π-π stacking between phenyl rings and hydrogen bonds involving the ester carbonyl.

Comparative Analysis with Related Hexahydroquinoline Derivatives

Hexahydroquinolines exhibit diverse bioactivities modulated by substituents:

Table 2: Structural and Functional Comparisons

Eigenschaften

Molekularformel |

C26H27NO5 |

|---|---|

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

2-phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H27NO5/c1-17-23(26(29)32-15-14-31-19-9-4-3-5-10-19)24(18-8-6-11-20(16-18)30-2)25-21(27-17)12-7-13-22(25)28/h3-6,8-11,16,24,27H,7,12-15H2,1-2H3 |

InChI-Schlüssel |

BBCMNOWTDKLDSA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)OCCOC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Components

Procedure

-

A mixture of 3-methoxybenzaldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol) is refluxed in ethanol (10 mL) at 60–80°C for 6–12 hours.

-

Post-reaction, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

-

Oxidation : The intermediate is treated with MnO₂ in ethanol (24–48 hours) to aromatize the dihydropyridine ring.

Yield and Optimization

-

Catalyst : Cobalt-metal organic frameworks (Co-MOF) under microwave irradiation reduce reaction time to 20–40 minutes with yields up to 89%.

Microwave-Assisted Synthesis Using Co-MOF

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity.

Optimized Protocol

| Component | Quantity | Role |

|---|---|---|

| 3-Methoxybenzaldehyde | 1.0 mmol | Aldehyde component |

| Dimedone | 1.0 mmol | Cyclic diketone |

| Ethyl acetoacetate | 1.0 mmol | Active methylene |

| Ammonium acetate | 1.2 mmol | Nitrogen source |

| Co-MOF catalyst | 3 mg | Heterogeneous catalyst |

| Solvent | Ethanol (2 mL) | Reaction medium |

Advantages

-

Reaction Time : 20–40 minutes vs. 6–12 hours for conventional methods.

-

Sustainability : Catalyst recyclability reduces waste.

Coupling-Agent-Mediated Esterification

For introducing the 2-phenoxyethyl group, coupling agents like T3P® (propylphosphonic anhydride) are utilized.

Stepwise Synthesis

Workup and Purification

-

Dilute with 2-MeTHF (12.5 vol) and wash with water (2×10 vol).

-

Concentrate under reduced pressure and purify via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Key Advantage |

|---|---|---|---|---|

| Hantzsch Cyclization | Ethanol, reflux | 6–12 h | 65–78% | Simplicity |

| Microwave + Co-MOF | Ethanol, 60°C, microwave | 20–40 m | 85–89% | Speed, catalyst reusability |

| T3P®-Mediated Esterif. | 2-MeTHF, 47.5°C, T3P®, pyridine | 8 h | 70–75% | High functional group tolerance |

Challenges and Solutions

-

Low Solubility : Hexahydroquinoline intermediates often precipitate prematurely. 2-MeTHF improves solubility during esterification.

-

Oxidation Side Reactions : MnO₂ may overoxidize sensitive groups. Controlled stoichiometry and shorter reaction times mitigate this.

-

Catalyst Deactivation : Co-MOF retains activity for 5 cycles but requires nanofiltration for recovery .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenoxyethyl-4-(3-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxyphenylgruppe kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Die Carbonylgruppe im Chinolinkern kann reduziert werden, um Alkoholderivate zu bilden.

Substitution: Die Phenoxyethylgruppe kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um die Phenoxyethylgruppe zu substituieren.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung von substituierten Chinolin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Phenoxyethyl-4-(3-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme binden und ihre Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Kinasen hemmen, die eine entscheidende Rolle in der Zellsignalübertragung spielen. Darüber hinaus kann die Fähigkeit der Verbindung, mit DNA und Proteinen zu interagieren, zu ihren therapeutischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The pharmacological profile of polyhydroquinoline derivatives is highly sensitive to:

- Ester group modifications (e.g., ethyl, methyl, phenoxyethyl).

- Substituents on the aromatic ring (e.g., methoxy, chloro, hydroxyl groups).

- Crystallographic packing interactions (e.g., hydrogen bonding, puckering).

Table 1: Structural and Pharmacological Comparison

Impact of Ester Group Modifications

- 2-Phenoxyethyl vs. Ethyl and methyl esters, however, may exhibit faster metabolic clearance due to reduced steric hindrance.

- Phenethyl Esters : Compounds like phenethyl 4-(6-methyl-4-oxochromen-3-yl)-... () demonstrate that bulkier esters can influence target selectivity, particularly in kinase inhibition, though this requires further validation .

Role of Phenyl Substituents

Crystallographic and Physicochemical Properties

- Hydrogen Bonding: Methyl esters (e.g., ) form N–H···O hydrogen bonds in crystal lattices, leading to dense packing and higher melting points . The phenoxyethyl group in the target compound may disrupt such interactions, lowering crystallinity and enhancing solubility.

- Puckering Effects: Hexahydroquinoline rings exhibit puckering (Cremer-Pople parameters), influencing conformational flexibility and binding to biological targets .

Table 2: Crystallographic Data for Selected Analogs

| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen Bonding | Reference |

|---|---|---|---|---|

| Methyl 4-(4-methoxyphenyl)-... | P2₁/c | 1696.0 | N–H···O | |

| Ethyl 4-phenyl-... | P2₁/c | 1580.2 | C–H···π |

Biologische Aktivität

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. Its unique molecular structure, characterized by a quinoline core and various functional groups, suggests significant potential for biological activity. This article reviews the known biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is with a molecular weight of approximately 451.55 g/mol. The compound's structure includes:

- Quinoline Core : A bicyclic structure that plays a crucial role in its biological interactions.

- Phenoxyethyl Group : Enhances solubility and bioavailability.

- Methoxyphenyl Substituent : Contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit anticancer properties. For instance:

- Mechanism of Action : The quinoline derivatives often inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Case Studies : In vitro studies have shown that related compounds can significantly reduce the viability of various cancer cell lines such as breast and colon cancer cells.

Antioxidant Properties

The compound has demonstrated potential as an antioxidant:

- DPPH Scavenging Activity : Preliminary tests indicate effective scavenging of DPPH radicals, suggesting its capacity to neutralize free radicals.

- Comparative Analysis : In studies comparing various derivatives, the compound showed promising SC50 values (the concentration required to scavenge 50% of DPPH), indicating strong antioxidant activity.

Anti-inflammatory Effects

Similar hexahydroquinoline derivatives have been reported to possess anti-inflammatory properties:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Research Findings : Animal models have shown reduced inflammation markers when treated with related compounds.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Understanding the structure-activity relationship (SAR) is vital for optimizing its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Similar hexahydroquinoline core | Different substituents affecting biological activity |

| Methyl 4-(bromophenyl)-2-methyl-5-oxohexahydroquinoline | Contains bromine substituent | Potentially different reactivity patterns |

This table illustrates how variations in substituents can lead to differences in biological activity.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics of 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Key areas for future studies include:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Investigating specific pathways influenced by this compound in various disease models.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Q & A

Q. Critical Parameters :

- Solvent polarity affects reaction kinetics and yield.

- Catalyst choice (e.g., p-toluenesulfonic acid) accelerates cyclization .

Basic: Which analytical techniques are used for structural characterization?

A combination of spectroscopic and crystallographic methods is essential:

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization requires systematic adjustments:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency but may increase side reactions .

- Catalyst Loading : 10–15 mol% of p-TsOH improves cyclocondensation rates without degrading sensitive groups .

- Temperature Control : Reflux at 80°C balances reaction speed and thermal stability of intermediates .

- Workflow Example :

- Screen solvents/catalysts via Design of Experiments (DoE).

- Monitor reaction progress via TLC or HPLC.

- Isolate intermediates to minimize decomposition.

Advanced: How to resolve discrepancies in reported biological activity data?

Contradictions often arise from:

Q. Mitigation Strategies :

- Use standardized protocols (e.g., NIH/ATP-binding assays).

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity) .

Basic: Which functional groups drive its pharmacological activity?

Key groups include:

- Hexahydroquinoline Core : Facilitates planar stacking with enzyme active sites (e.g., calcium channels) .

- 3-Methoxyphenyl Substituent : Enhances lipophilicity and membrane permeability .

- Phenoxyethyl Ester : Modulates solubility and metabolic stability .

Q. Structure-Activity Relationship (SAR) :

- Methoxy groups at the 3-position improve binding to aromatic residues in targets .

Advanced: What strategies validate target engagement in mechanistic studies?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- X-ray Co-crystallization : Resolve ligand-protein interactions at atomic resolution .

Case Study : Co-crystallization with a kinase domain revealed hydrogen bonding between the ketone group and Lys123 .

Basic: How to assess purity and stability for storage?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Stability :

- Store at –20°C under argon to prevent ester hydrolysis .

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .

Advanced: How to design derivatives for SAR studies?

Focus on modifying:

- Aryl Substituents : Replace 3-methoxyphenyl with halogens or bulkier groups (e.g., 3,4-dimethoxyphenyl) to probe steric effects .

- Ester Groups : Substitute phenoxyethyl with methyl or tert-butyl esters to alter pharmacokinetics .

Q. Synthetic Workflow :

Synthesize analogs via parallel chemistry.

Screen for bioactivity (e.g., IC₅₀ in enzyme inhibition assays).

Prioritize candidates with >10-fold selectivity over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.